Trans-2-methylcyclohexylamine
Overview
Description
Trans-2-methylcyclohexylamine: is an organic compound with the molecular formula C7H15N . It is a derivative of cyclohexylamine, where a methyl group is attached to the second carbon atom in the cyclohexane ring, and the amine group is in the trans configuration relative to the methyl group. This compound is used as an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trans-2-methylcyclohexylamine can be synthesized through various methods. One common method involves the hydrogenation of o-cresol to produce 2-methylcyclohexanol, which is then converted to 2-methylcyclohexanone. The 2-methylcyclohexanone undergoes reductive amination to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation processes. These processes typically involve the use of metal catalysts such as nickel or palladium under high pressure and temperature conditions. The hydrogenation of 2-methylcyclohexanone in the presence of ammonia or an amine source results in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: Trans-2-methylcyclohexylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitro compounds.
Reduction: It can be reduced to form cyclohexylamines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions
Major Products Formed:
Oxidation: Formation of oximes or nitro compounds.
Reduction: Formation of cyclohexylamines.
Substitution: Formation of substituted cyclohexylamines
Scientific Research Applications
Trans-2-methylcyclohexylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of agrochemicals and dyestuffs .
Mechanism of Action
The mechanism of action of trans-2-methylcyclohexylamine involves its interaction with molecular targets such as enzymes and receptors. It can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes. The compound can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
- 2-methylcyclohexylamine (cis and trans mixture)
- 4-methylcyclohexylamine
- Cyclohexylamine
- N-methylcyclohexylamine
Comparison: Trans-2-methylcyclohexylamine is unique due to its specific trans configuration, which can influence its reactivity and interaction with other molecules. Compared to its cis isomer, the trans configuration can result in different steric and electronic effects, leading to variations in its chemical behavior and biological activity .
Properties
IUPAC Name |
(1R,2R)-2-methylcyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-4-2-3-5-7(6)8/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUISMYEFPANSS-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCC[C@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426362 | |
Record name | Trans-2-methylcyclohexylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
931-11-3, 931-10-2 | |
Record name | (1R,2R)-2-Methylcyclohexanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=931-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylcyclohexylamine, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylcyclohexylamine, (1R,2R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trans-2-methylcyclohexylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYLCYCLOHEXYLAMINE, (1R,2R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86JY8LNH91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-METHYLCYCLOHEXYLAMINE, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8G4L1D58S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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